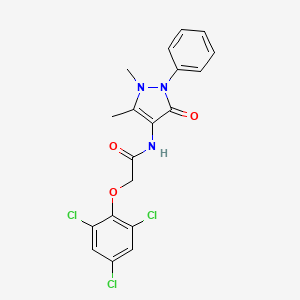![molecular formula C14H12N2O2S2 B5782256 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiocyanate derivative of phenylsulfonylamine and is known for its ability to inhibit the activity of specific enzymes in the body. In
作用機序
The mechanism of action of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate involves the inhibition of specific enzymes in the body. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme being targeted. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect neurotransmission.
実験室実験の利点と制限
One of the primary advantages of using 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective at inhibiting specific enzymes, making it a valuable tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal are necessary to prevent harm to researchers and the environment.
将来の方向性
There are several future directions for the study of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate. One area of interest is in the development of more potent and selective enzyme inhibitors. Another area of interest is in the study of the compound's potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied for its ability to inhibit specific enzymes and its potential use in the treatment of various diseases. While there are limitations to using this compound in lab experiments, its potency as an enzyme inhibitor makes it a valuable tool for studying enzyme function. Further research is needed to fully understand the potential applications and impact of this compound on human health.
合成法
The synthesis of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate involves the reaction of 3-methyl-4-aminophenyl sulfonamide with thiophosgene. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
科学的研究の応用
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the study of enzyme inhibitors. This compound has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
[4-(benzenesulfonamido)-3-methylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-11-9-12(19-10-15)7-8-14(11)16-20(17,18)13-5-3-2-4-6-13/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHYFPZEOCQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)


![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)



